molecular formula C11H11ClO B2939348 2-Chloro-1-cyclopropyl-2-phenylethan-1-one CAS No. 1535994-87-6

2-Chloro-1-cyclopropyl-2-phenylethan-1-one

Cat. No.: B2939348
CAS No.: 1535994-87-6
M. Wt: 194.66
InChI Key: GFPXYVDOQWHIOA-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropyl-2-phenylethan-1-one is an organic compound with the molecular formula C11H11ClO. It is characterized by the presence of a chloro group, a cyclopropyl ring, and a phenyl group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one typically involves the reaction of cyclopropylmethyl ketone with phenylmagnesium bromide, followed by chlorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

2-Chloro-1-cyclopropyl-2-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group and cyclopropyl ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • 2-Chloro-1-phenylethan-1-one
  • 2-Chloro-1-phenylethanol
  • 2-Chloro-1-cyclopropyl-2-phenylethan-1-ol

Comparison: 2-Chloro-1-cyclopropyl-2-phenylethan-1-one is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the compound’s specific structure allows for unique interactions with biological targets, enhancing its potential as a pharmaceutical intermediate .

Properties

IUPAC Name

2-chloro-1-cyclopropyl-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPXYVDOQWHIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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